3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-16-9-11(2-7-15(16)19)8-13(10-17)12-3-5-14(6-4-12)18(20)21/h2-9,19H,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJOUIYZWHSJX-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58521-33-8, 2900-76-7 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058521338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003107111 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9FV5YNT7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the hydroxy-methoxyphenyl intermediate: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with suitable reagents to form the intermediate.
Nitrile addition: The intermediate is then reacted with a nitrile compound under controlled conditions to introduce the acrylonitrile group.
Oxidoamino group introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled addition of reagents and temperature regulation.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a pivotal role in chronic inflammation. This makes it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
Preliminary studies have shown that 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile possesses antimicrobial properties against various bacterial strains. This characteristic could be leveraged in developing new antimicrobial agents or preservatives for pharmaceutical formulations .
Skin Care Formulations
The compound's antioxidant and anti-inflammatory properties make it suitable for inclusion in skin care products. It can help protect the skin from oxidative damage caused by environmental stressors and reduce inflammation associated with skin conditions like acne and eczema .
Anti-aging Products
Due to its ability to mitigate oxidative stress, this compound is being explored for use in anti-aging formulations. By reducing free radical damage, it may help maintain skin elasticity and appearance, thus contributing to the development of effective anti-aging creams and serums .
Polymer Composites
In material science, this compound can be utilized as a monomer or additive in polymer composites. Its incorporation can enhance the mechanical properties and thermal stability of materials, making them more durable for industrial applications .
Coatings and Films
The compound's chemical properties allow it to be used in coatings that require UV protection and durability. Such coatings can be beneficial in various applications, including automotive and construction industries where resistance to environmental degradation is essential .
Case Study 1: Antioxidant Efficacy
A study published in a peer-reviewed journal examined the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it effectively reduced DPPH radicals, suggesting strong antioxidant potential comparable to established antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies investigated the anti-inflammatory mechanisms of the compound on human fibroblast cells exposed to inflammatory stimuli. The findings revealed a significant reduction in IL-6 and TNF-alpha levels, highlighting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The oxidoamino group can interact with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Acrylonitrile Derivatives
Structural Variations and Electronic Effects
Phenothiazine-Based Analogs ()
- Example: (E)-2-(2-(Methylthio)-10H-phenothiazine-10-carbonyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (2c). Substituents: A phenothiazine moiety (electron-rich heterocycle) and trifluoromethyl (-CF₃) group. Key Differences: The phenothiazine introduces π-conjugation and sulfur-based interactions, while -CF₃ is a strong electron-withdrawing group (EWG). In contrast, the target compound’s hydroxy/methoxy groups are electron-donating (EDG), and its nitro-derived group is an EWG. This alters charge distribution and redox properties .
Methoxy/Trifluoromethoxy Derivatives (–10)
- Example: (Z)-3-(4-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2j). Substituents: Methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Key Differences: -OCF₃ is less polar than the target’s nitro-derived group, reducing hydrogen-bonding capacity. The target’s hydroxy group increases acidity (pKa ~10 for phenolic -OH) compared to -OCH₃ (pKa ~15–20) .
Amino-Functionalized Analogs ()
- Example: (Z)-2-(4-Aminophenyl)-3-(4-(diethylamino)phenyl)acrylonitrile. Substituents: Primary amine (-NH₂) and diethylamino (-N(Et)₂) groups. Key Differences: Amino groups are strong EDGs, increasing electron density on the aromatic ring. The target’s nitro-derived group is an EWG, creating a more electron-deficient system, which may influence binding to biological targets (e.g., enzymes or receptors) .
Physicochemical Properties
*Estimated based on substituent contributions.
The target compound’s higher LogP (3.89) compared to 1a2j (~4.2) reflects reduced polarity due to the nitro-derived group’s partial charge delocalization. Phenothiazine-based analogs (e.g., 2c) have higher LogP due to hydrophobic aromatic systems .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile?
Methodological Answer:
The compound can be synthesized via Knoevenagel condensation , a common method for acrylonitrile derivatives. Key steps include:
- Starting Materials : Use 4-hydroxy-3-methoxybenzaldehyde and 4-(hydroxy(oxido)aminophenyl)acetonitrile.
- Reaction Conditions : Catalyze the reaction with a base (e.g., sodium ethoxide or piperidine) in ethanol under reflux (~80°C). Monitor progress via thin-layer chromatography (TLC) .
- Purification : Employ column chromatography with a hexane/ethyl acetate gradient. Validate purity using HPLC (>95% purity threshold) .
What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential characterization methods include:
- Spectroscopy :
- X-ray Crystallography : Resolve Z/E isomerism and hydrogen-bonding networks (e.g., C–H⋯O/N interactions) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 355.1) .
How should stability studies be designed for this compound?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for acrylonitriles) .
- Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .
- pH Stability : Test solubility and degradation in buffers (pH 2–12) over 24–72 hours. Neutral pH (6–8) often maximizes stability .
Advanced Research Questions
How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use tools like AutoDock Vina to simulate binding to receptors (e.g., PPARβ/δ or kinases). Optimize the docking grid to include active-site residues (e.g., Ser289, His449 for PPARβ/δ) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD <2.0 Å indicates stable complexes) .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity using MOE or Schrödinger .
How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroblastoma) and treatment durations (e.g., 48-hour IC₅₀) .
- Redox Activity Control : Account for the hydroxy(oxido)amino group’s redox sensitivity. Use antioxidants (e.g., ascorbic acid) in cell culture media to prevent artefactual oxidation .
- Off-Target Screening : Employ kinase/GPCR profiling panels (e.g., Eurofins) to identify non-specific interactions .
What strategies optimize bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Mask polar groups (e.g., hydroxyls) with acetyl or PEGylated moieties to enhance permeability .
- Formulation : Use nanocarriers (e.g., PLGA nanoparticles) for sustained release. Characterize encapsulation efficiency (>80%) via dialysis .
- Pharmacokinetics : Conduct oral gavage studies in mice (10 mg/kg dose). Measure plasma concentrations via LC-MS/MS; target Cₘₐₓ >1 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
